4-(4-hydroxyphenoxy)butanoic Acid

Description

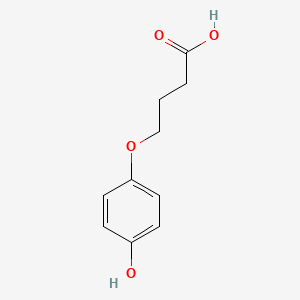

4-(4-Hydroxyphenoxy)butanoic acid is a carboxylic acid derivative with a butanoic acid backbone substituted at the fourth carbon by a 4-hydroxyphenoxy group. This compound belongs to the phenoxyalkanoic acid class, which includes synthetic auxin herbicides and bioactive molecules.

Properties

IUPAC Name |

4-(4-hydroxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6,11H,1-2,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGANCEWBFLKZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299679 | |

| Record name | 4-(4-Hydroxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84822-51-5 | |

| Record name | 4-(4-Hydroxyphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84822-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hydroxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-hydroxyphenoxy)butanoic acid involves the demethylation of 4-(4-methoxyphenyl)butanoic acid. This process can be achieved using aqueous hydrobromic acid (HBr) in acetic acid (AcOH) at elevated temperatures. The reaction mixture is then concentrated, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using organic solvent-free processes. This approach not only reduces the environmental impact but also simplifies the purification steps. The use of aqueous HBr without phase transfer catalysis has been shown to be effective in achieving high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Ether and ester derivatives.

Scientific Research Applications

Pharmaceuticals

- Antioxidant Properties : Research indicates that compounds similar to 4-(4-hydroxyphenoxy)butanoic acid exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a potential candidate for anti-inflammatory drugs. Its ability to modulate cytokine production has been explored in preclinical studies .

- Cancer Research : The compound's structural similarity to other phenolic compounds suggests potential anticancer properties. Investigations into its effects on cancer cell lines have yielded promising results, indicating that it may inhibit tumor growth and proliferation .

Biochemistry

- Enzyme Inhibition : this compound has been studied for its role as an enzyme inhibitor in metabolic pathways. It can modulate the activity of certain enzymes involved in lipid metabolism, which may have implications for obesity and metabolic syndrome research .

- Chlorophyll Derivative : As a bacterial chlorophyll derivative, this compound is of interest in studies related to photosynthesis and energy transfer mechanisms in plants and microorganisms .

Materials Science

- Polymer Chemistry : The compound is utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance for applications in coatings and composites .

- Nanotechnology : Research into the use of this compound in nanomaterials has shown potential for creating nanoparticles with specific functionalities, such as targeted drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Phenoxybutanoic Acid Class

Phenoxybutanoic acids are characterized by a phenoxy group attached to the fourth carbon of butanoic acid. Key analogs include:

Key Observations :

- Substituent Effects : Chlorine (e.g., MCPB, 2,4-DB) and methyl groups enhance lipophilicity and herbicidal activity, while hydroxyl groups (as in the target compound) may improve solubility and reduce toxicity .

- Conformational Flexibility: The torsion angle between the carboxyl group and the phenoxy chain influences molecular interactions.

Comparison with Non-Phenoxy Derivatives

4-(4-Hydroxyphenyl)butanoic Acid

- Properties: Higher lipophilicity compared to phenoxy analogs; used in pharmaceutical intermediates (e.g., synthesis of chlorambucil) .

4-Phenylbutanoic Acid

Key Differences :

- The ether linkage in phenoxy derivatives introduces conformational rigidity and alters electronic properties compared to direct phenyl-substituted analogs. This may enhance herbicidal selectivity or reduce off-target effects in biological systems .

Functional Analogues in Drug Design

- CATPB ((S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid): A free fatty acid receptor 2 (FFA2) ligand with a branched structure. The trifluoromethyl group enhances metabolic stability, contrasting with the hydroxyl group’s polarity in the target compound .

- Chlorambucil: Derived from 4-phenylbutanoic acid, highlighting the role of aromatic substituents in antitumor activity .

Research Findings and Data Gaps

- Herbicidal Activity: Phenoxybutanoic acids like 2,4-DB and MCPB exhibit potent herbicidal effects at 1–2 lb/A application rates, but the hydroxylated analog’s efficacy remains unstudied .

- Synthetic Routes: Ethyl ester intermediates (e.g., ethyl 4-(4-methoxyphenyl)-4-aminobutanoate) and oxidation methods (e.g., for 4-oxo derivatives) provide plausible pathways for synthesizing this compound .

Biological Activity

4-(4-Hydroxyphenoxy)butanoic acid (HPBA) is a compound that has garnered attention due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of HPBA, supported by research findings and case studies.

Chemical Structure and Properties

HPBA is characterized by a butanoic acid backbone with a hydroxyphenyl group attached, which contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:

Antioxidant Activity

HPBA exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases. For instance, HPBA demonstrated a DPPH radical scavenging activity of up to 89% at a concentration of 100 μM, indicating its potential as an antioxidant agent .

Anti-inflammatory Effects

Research indicates that HPBA may inhibit the NF-κB signaling pathway, which plays a pivotal role in inflammatory responses. In vitro studies using RAW 264.7 macrophages showed that HPBA reduced the expression of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .

Antimicrobial Properties

HPBA has also been evaluated for its antimicrobial activity. It was found effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Study on Antioxidant Activity

A study conducted on the antioxidant capacity of HPBA involved testing its effects on oxidative stress markers in rat models. Results indicated a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels after administration of HPBA, highlighting its potential for use in oxidative stress-related diseases .

Clinical Implications

In clinical settings, HPBA has been explored as a potential therapeutic agent for conditions such as psoriasis and other inflammatory skin disorders. A preclinical trial demonstrated that topical application of HPBA significantly reduced symptoms of psoriasis in animal models by modulating immune responses and reducing skin inflammation .

The biological activity of HPBA can be attributed to several mechanisms:

- Antioxidant Mechanism : HPBA donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : By inhibiting the NF-κB pathway, HPBA reduces the production of inflammatory mediators.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function through interaction with essential enzymes.

Comparative Analysis

To better understand the uniqueness of HPBA's biological activity, a comparison with similar compounds is presented below:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Effective |

| 3-Bromo-4-hydroxybenzoic acid | Moderate | Low | Moderate |

| Ferulic Acid | High | High | Moderate |

Q & A

Basic: What are the established synthetic routes for 4-(4-hydroxyphenoxy)butanoic acid, and how is its purity validated?

The synthesis typically involves coupling reactions between phenolic derivatives and halogenated butanoic acids under alkaline conditions. For example, nucleophilic substitution of 4-hydroxyphenol with 4-bromobutanoic acid in the presence of a base (e.g., K₂CO₃) can yield the target compound . Purity validation employs analytical methods such as:

- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess chromatographic homogeneity.

- ¹H/¹³C NMR for structural confirmation (e.g., verifying hydroxyl proton signals at δ 9.2–9.5 ppm and aromatic protons in the δ 6.7–7.1 ppm range) .

- Mass spectrometry (MS) to confirm molecular weight (e.g., [M-H]⁻ peak at m/z 195.06 for C₁₀H₁₂O₄) .

Advanced: How does this compound interact with plant auxin-conjugating enzymes like GH3.15?

Kinetic assays using recombinant AtGH3.15 (Arabidopsis thaliana) reveal that phenoxybutanoic acids with hydroxyl substitutions exhibit substrate specificity. For example:

- Enzyme activity is measured via ATP-dependent conjugation to amino acids (e.g., glutamate), monitored by HPLC or radiometric assays .

- Structure-activity relationships (SAR) : The compound’s phenoxy chain length and hydroxyl position influence binding affinity. Longer chains (e.g., C4 vs. C2) enhance catalytic efficiency (kcat/Km) due to hydrophobic interactions in the enzyme’s active site .

Advanced: What computational methods are used to predict the environmental fate of this compound?

- Quantitative Structure-Activity Relationship (QSAR) models predict biodegradability and toxicity using descriptors like logP (octanol-water partition coefficient) and molecular polarizability.

- Photodegradation studies : Simulate UV exposure (λ = 290–400 nm) in aqueous solutions, followed by LC-MS/MS to identify breakdown products (e.g., 4-hydroxyphenol and butanedioic acid derivatives) .

- Soil half-life (DT₅₀) : Determined via OECD 307 guidelines, measuring residual compound levels in soil microcosms using GC-MS .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B for irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols (OSHA PEL: 5 mg/m³ for respirable particles) .

- First aid : For skin exposure, wash with 10% sodium bicarbonate; for eye contact, irrigate with saline for 15 minutes .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) of this compound enhance metabolic pathway analysis?

- Synthesis of labeled analogs : Introduce ¹³C at the carboxyl group via reaction with ¹³C-enriched NaCN followed by hydrolysis .

- Tracer studies : Administer labeled compound to cell cultures or model organisms, then use NMR or LC-HRMS to track metabolite incorporation (e.g., identifying conjugates in plant auxin pathways) .

Advanced: What strategies resolve contradictions in reported bioactivity data for phenoxybutanoic acid derivatives?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., Arabidopsis root elongation inhibition for auxin activity).

- Control variables : Account for differences in solvent (DMSO vs. ethanol), pH, and cell line specificity .

- Dose-response validation : Replicate experiments with IC₅₀ determination (e.g., 10–100 µM range) to confirm potency thresholds .

Basic: What spectroscopic techniques differentiate this compound from its structural isomers?

- FT-IR : Distinct O-H stretching (3200–3500 cm⁻¹) and carbonyl (C=O) peaks (1700–1720 cm⁻¹) .

- ¹H NMR : Compare aromatic splitting patterns; para-substituted phenoxy groups show a singlet for equivalent protons, while ortho/meta isomers exhibit doublets .

Advanced: How does the compound’s logD (pH-dependent lipophilicity) affect its cellular uptake in plant models?

- logD determination : Measure partitioning between octanol and buffer (pH 5.5–7.4) using shake-flask methods.

- Uptake correlation : Lower logD (e.g., 1.2 at pH 7.0) enhances aqueous solubility but may reduce membrane permeability. Adjusting formulation (e.g., ester prodrugs) can optimize bioavailability .

Basic: What are the storage conditions to ensure long-term stability of this compound?

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ester-like linkage .

Advanced: How can CRISPR-Cas9 editing elucidate the compound’s role in modulating oxidative stress pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.